BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Improving the
Reproducibility of Colistin Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Colistin (sulfate)

Cat. No.: B10787229

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in improving the
reproducibility of colistin synergy testing results.

Frequently Asked Questions (FAQS)

Q1: What are the most common methods for colistin synergy testing?

Al: The most frequently used methods for in vitro colistin synergy testing are the checkerboard
assay and the time-kill assay.[1][2][3][4][5] The checkerboard assay is a microdilution method
that assesses the minimum inhibitory concentration (MIC) of colistin in combination with
another antimicrobial agent.[3][6] The time-kill assay measures the rate of bacterial killing over
time when exposed to colistin and a second agent, both alone and in combination.[4][6][7]
Other methods include E-test-based techniques and two-dimensional gradient tests.[2][8]

Q2: How is synergy defined and interpreted in these assays?

A2: In the checkerboard assay, synergy is most commonly quantified using the Fractional
Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional
Inhibitory Concentration (FIC) of each drug, where the FIC is the MIC of the drug in
combination divided by the MIC of the drug alone.[6] A common interpretation is as follows:

e Synergy: FICI £ 0.5
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» Additive/Partial Synergy: 0.5 <FICI< 1.0
e Indifference: 1.0 < FICI < 4.0
e Antagonism: FICI > 4.0[6][9][10]

In time-kill assays, synergy is typically defined as a = 2-log10 decrease in CFU/mL between the
combination and the most active single agent at a specific time point, usually 24 hours.[6]

Q3: Why are my colistin synergy testing results not reproducible?

A3: Lack of reproducibility in colistin synergy testing is a known challenge and can stem from
several factors.[8][11] These include variations in experimental protocols between laboratories,
such as differences in inoculum preparation, growth media, incubation time, and the specific
endpoints measured.[1] The methods themselves can be labor-intensive and prone to error.[5]
[11] Furthermore, the interpretation of results, especially for the checkerboard assay, can be
subjective.[11] For some techniques like the E-test, poor diffusion of colistin in agar can also
lead to unreliable results.[12]

Troubleshooting Guides
Checkerboard Assay Troubleshooting
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Issue

Potential Cause(s)

Recommended Solution(s)

High variability in MIC values

for colistin alone.

Inconsistent inoculum density.

Ensure a standardized
inoculum is prepared, typically
to a 0.5 McFarland standard,
resulting in a final
concentration of approximately
5 x 10”5 CFU/mL in each well.
[61[13]

Use of inappropriate broth.

Use cation-adjusted Mueller-
Hinton broth (CAMHB) for
susceptibility testing.[6][13]

Inconsistent FICI values

across replicates.

Pipetting errors during serial

dilutions.

Use calibrated pipettes and
consider using automated
liquid handlers for improved

precision.[5]

Subjective visual reading of

growth.

Use a spectrophotometer to
measure optical density for a
more objective determination
of growth inhibition.[6]

No clear synergistic effect
observed where one is

expected.

Incorrect concentration range

tested.

Ensure the concentration
ranges for both drugs extend
from well below to well above
their individual MICs.[9][10]

Bacterial strain characteristics.

Synergy can be strain-

dependent; what works for one

isolate may not for another.[14]

Time-Kill Assay Troubleshooting
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Issue

Potential Cause(s)

Recommended Solution(s)

High variability in CFU counts

at time zero.

Inaccurate initial inoculum

concentration.

Verify the starting inoculum
concentration by plating a
sample immediately after
inoculation. The target is
typically around 5 x 1075
CFU/mL.[6]

Rapid regrowth of bacteria

after initial killing.

Sub-optimal drug
concentrations.

The concentrations used
should be informed by MIC
values (e.g., 0.5 x MIC)
obtained from methods like the

checkerboard assay.[6]

Drug degradation over the 24-

hour period.

Ensure proper storage of drug
stock solutions and consider

the stability of the compounds

in the chosen medium at 37°C.

No significant difference
between the combination and

single agents.

Insufficient statistical power.

Perform experiments in
replicate to ensure the
observed differences are

statistically significant.[7]

The chosen time points are not

optimal for observing synergy.

Include multiple time points for
sampling (e.g., 0, 2, 4, 8, and
24 hours) to capture the

dynamics of the interaction.[6]

Quantitative Data Summary

The following table summarizes results from a study investigating the synergy of MAC13772

and colistin against various Gram-negative pathogens using the checkerboard assay.[6]
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Bacterial

. MAC13772 FIC Colistin FIC FICI Interpretation
Strain
E. coli (MCR-1-
) 0.125 0.25 0.375 Synergy
expressing)
E. coli (Wild-
0.5 1 15 Indifference
type)

K. pneumoniae
(MCR-1- 0.063 0.5 0.563 Additive

expressing)

E. cloacae 0.25 0.5 0.75 Additive

S. typhimurium 0.125 0.25 0.375 Synergy

Experimental Protocols
Checkerboard Assay Protocol

 Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to
achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of a
96-well microtiter plate.[6][9]

» Drug Dilution: Prepare serial dilutions of each antimicrobial agent. In the microtiter plate,
dilute one agent horizontally and the other vertically.[6] Include wells with each drug alone to
determine their individual MICs, as well as a growth control (no drug) and a sterility control
(no bacteria).[6]

« Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.

[6]
e Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

o Data Analysis: Determine the MIC of each drug alone and in combination by visual
inspection of turbidity or by measuring optical density. Calculate the FIC for each drug and
the FICI for the combination.[6]
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Time-Kill Assay Protocol

e Inoculum Preparation: Prepare a bacterial suspension as described for the checkerboard
assay, with a starting inoculum of approximately 5 x 10"5 CFU/mL in CAMHB.[6]

o Experimental Setup: Prepare culture tubes with the following conditions: growth control (no
drug), each drug alone (at sub-inhibitory concentrations, e.g., 0.5 x MIC), and the
combination of drugs at the same concentrations.[6]

o Time-Course Sampling: Incubate the tubes at 37°C with shaking. At predetermined time
points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]

o Colony Counting: Perform serial tenfold dilutions of the aliquots and plate them onto agar
plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies
(CFU/mL).[6]

» Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is determined
by comparing the reduction in CFU/mL in the combination tube to the single-agent tubes.[6]

Visualizations
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Checkerboard Assay Workflow

Preparation

Prepare 0.5 McFarland Prepare Serial Dilutions

Bacterial Suspension of Antimicrobials

Assay Setup

Dispense Drug Dilutions
into 96-Well Plate
(Checkerboard Format)

Dilute to 5x10°5 CFU/mL
in CAMHB

Inoculate Wells with
Bacterial Suspension

Incubation|& Reading

Incubate at 37°C
for 18-24 hours

:

Determine MICs
(Visually or Spectrophotometrically)

Data Analysis

Calculate FIC for Each Drug

Calculate FICI

(FIC Drug A + FIC Drug B)

Interpret Results
(Synergy, Additive, etc.)

Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.
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Time-Kill Assay Workflow

Preparation

Prepare Bacterial Suspension
(approx. 5x10°"5 CFU/mL)

Prepare Culture Tubes:
- Growth Control
- Drug A alone
- Drug B alone
- Combination

Incubation & Sampling

Incubate Tubes at 37°C
with Shaking

Withdraw Aliquots at
Time Points (0, 2, 4, 8, 24h)

Quantification

Perform Serial Dilutions
of Aliquots

l

Plate Dilutions and
Incubate for 18-24h

:

Count Colonies (CFU/mL)

Data Analysis

Plot log10 CFU/mL vs. Time

Determine Synergy
(=2-log10 decrease vs.
most active single agent)

Click to download full resolution via product page

Caption: Workflow for the time-kill synergy assay.
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FICI Interpretation Logic

Calculated FICI Value

Click to download full resolution via product page

Caption: Logic for interpreting FICI values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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